(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-bromophenyl)methanone
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Overview
Description
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-bromophenyl)methanone is a useful research compound. Its molecular formula is C13H13BrN4O and its molecular weight is 321.178. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antioxidant Properties
Studies have reported the synthesis of related compounds, emphasizing their antioxidant properties. For example, bromophenols synthesized from reactions involving bromination and demethylation showed effective antioxidant power, comparing favorably with standard antioxidants such as butylated hydroxyanisole (BHA) and α-tocopherol (Çetinkaya et al., 2012). Another study highlighted the synthesis of diphenylmethane derivative bromophenols, including a natural product, demonstrating their effective antioxidant activity through various in vitro assays (Balaydın et al., 2010).
Biological Activity and Applications
A series of novel triazole analogues of piperazine were synthesized, demonstrating significant antibacterial activity against human pathogenic bacteria. These compounds emerged as potential molecules for further development in medicinal chemistry, indicating the versatility of triazole derivatives in drug discovery (Nagaraj et al., 2018).
Catalytic and Synthetic Applications
Research on enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol highlighted its utility in catalytic asymmetric addition of organozinc reagents to aldehydes, showcasing the compound's potential as a chiral ligand in synthetic organic chemistry (Wang et al., 2008). Another study explored a highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure, further emphasizing the role of triazole derivatives in facilitating efficient chemical transformations (Ozcubukcu et al., 2009).
Mechanism of Action
Azetidines
are four-membered heterocyclic compounds containing nitrogen. They are known to be used as rigid linkers in the development of drugs for targeted protein degradation .
1,2,4-Triazoles
, on the other hand, are five-membered heterocyclic compounds with three nitrogen atoms. They are known to have a broad range of chemical and biological properties and are used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Properties
IUPAC Name |
(2-bromophenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O/c14-12-4-2-1-3-11(12)13(19)17-5-10(6-17)7-18-9-15-8-16-18/h1-4,8-10H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIZPJVESXGAAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Br)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.